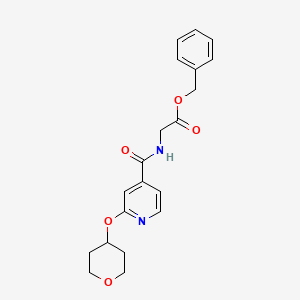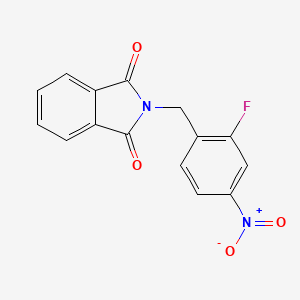
2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione
説明
“2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C15H9FN2O4 . It belongs to the family of isoindoline-1,3-dione heterocycles, which are aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .
Synthesis Analysis
Isoindoline-1,3-dione derivatives, such as “this compound”, can be synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . This reaction is typically carried out under reflux conditions for 24 hours .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The presence of a fluoro and a nitro group on the benzyl ring adds to the complexity of the molecule .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity . They have been used in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 300.24 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources.科学的研究の応用
Herbicidal Activity
Research has shown that derivatives of isoindoline-1,3-dione, such as those involving fluoro and nitro substitutions, exhibit significant herbicidal activity. For instance, a study on the synthesis and herbicidal activity of isoindoline-1,3-diones, including derivatives used as lead compounds for optimization, demonstrated commercial levels of herbicidal activity. These compounds operate by inhibiting protoporphyrinogen oxidase (protox), a critical enzyme in the chlorophyll biosynthesis pathway, thereby offering a mechanism for controlling unwanted vegetation in agriculture (Huang et al., 2005).
Gel Formation and Solvation Effects
Another study explored the solvation effects on the reaction paths and gel formation of imide derivatives, including those related to isoindoline-1,3-dione. The research found that different solvents could direct the outcome of condensation reactions involving naphthalic anhydride and nitro-diaminobenzenes towards distinct products with varying abilities to form gels in mixed solvents. This indicates the potential of isoindoline-1,3-dione derivatives in materials science, particularly in the design of responsive or smart materials (Singh & Baruah, 2008).
Tyrosinase Inhibitory Activity
Phthalimide-1,2,3-triazole hybrid compounds, including those with a benzyl ring linked to 2-nitrobenzyl isoindoline-1,3-dione, have been synthesized and evaluated for their inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis. Such compounds could have applications in the development of treatments for conditions related to melanin overproduction, such as hyperpigmentation (Tehrani et al., 2019).
Antimicrobial Activity
Isoindoline-1,3-dione analogues have also been synthesized and evaluated for their antimicrobial properties. The research findings suggest that these compounds exhibit moderate biological activities against both gram-positive and gram-negative bacterial strains, as well as antifungal activity, highlighting their potential as antimicrobial agents (Sankhe & Chindarkar, 2021).
Metal Ion Sensing and DNA Binding
Isoindoline-1,3-dione derivatives have been explored for their ability to act as chemosensors for metal ions and protons, as well as their capacity to bind to DNA. Such studies indicate the potential use of these compounds in the development of new diagnostic tools and therapeutic agents (Nayab et al., 2015).
作用機序
Target of Action
The primary target of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it’s likely that it influences dopaminergic signaling pathways . These pathways play key roles in motor control, reward, and numerous other neurological processes.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable properties as ligands of the dopamine receptor d2
Result of Action
One isoindoline derivative was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests potential neuroprotective effects, but more research is needed to confirm these findings and understand the underlying mechanisms.
将来の方向性
The development and discovery of novel isoindoline-1,3-dione derivatives is a subject of substantial interest among researchers . There is a necessity for the development of sustainable and environmentally friendly synthetic approaches in this field . Furthermore, understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives is crucial for unlocking their potential as therapeutic agents .
特性
IUPAC Name |
2-[(2-fluoro-4-nitrophenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O4/c16-13-7-10(18(21)22)6-5-9(13)8-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPIPCBUSCYQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

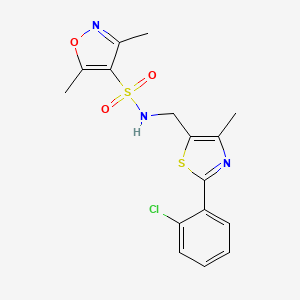
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B2914207.png)

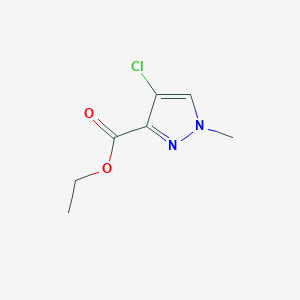
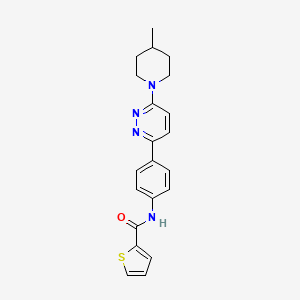
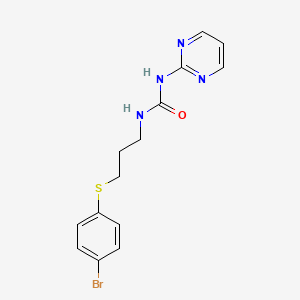
![N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2914215.png)
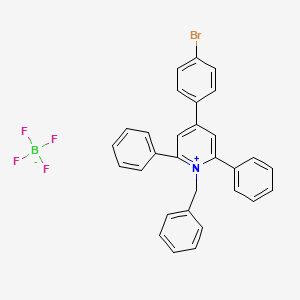
pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2914217.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide](/img/structure/B2914223.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2914224.png)

